molecular formula C11H13BrO3 B8220976 2-(2-Bromoethoxy)ethyl benzoate

2-(2-Bromoethoxy)ethyl benzoate

Cat. No. B8220976
M. Wt: 273.12 g/mol
InChI Key: OCSMMDHDSYZPKJ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethyl benzoate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethoxy)ethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethoxy)ethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stereoselective Synthesis Applications : This compound has been used in the stereoselective synthesis of (2′R)-[2′-2H]-2′-deoxyribonucleosides from 2′-functionalized ribonucleosides, showcasing its potential in creating specific stereoisomers for complex organic molecules (Kawashima et al., 1993).

  • Protection and Deprotection of Alcohols : It has been employed in the protection of alcohols as 2-(2-Oxyethyl)Benzoates and in the synthesis of complex compounds like phosphatidylinositol 4,5-bisphosphate analogues, indicating its versatility in organic synthesis (Watanabe & Nakamura, 1997).

  • Anti-Juvenile Hormone Agent : Research shows its application as a novel anti-juvenile hormone agent, inducing effects like precocious metamorphosis in larval stages of insects (Ishiguro et al., 2003).

  • Liquid Crystalline Polysiloxanes : The compound has been used in the synthesis of new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes, demonstrating its role in material science (Bracon et al., 2000).

  • Biodegradable Polymer Research : It's been utilized in the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, contributing to the development of potential biodegradable polymers (Ben-Shaba & Domb, 2006).

properties

IUPAC Name

2-(2-bromoethoxy)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSMMDHDSYZPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)ethyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.